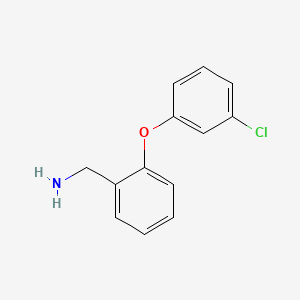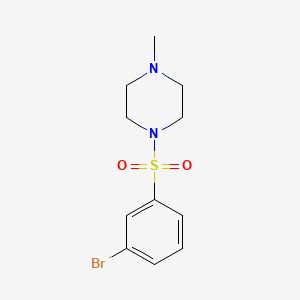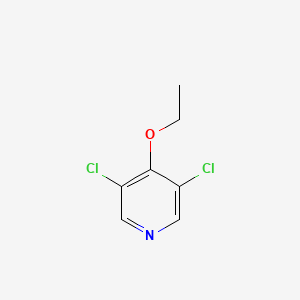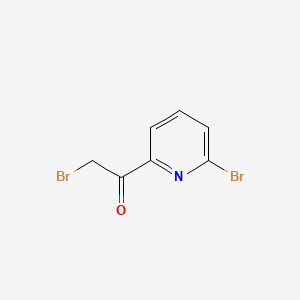
2-Bromo-1-(6-bromopyridin-2-yl)ethanone
説明
“2-Bromo-1-(6-bromopyridin-2-yl)ethanone” is a chemical compound with the molecular formula C7H5Br2NO . It has a molecular weight of 278.93 . The compound appears as a yellow solid .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(6-bromopyridin-2-yl)ethanone” consists of a pyridine ring attached to an ethanone group with bromine atoms at the 2nd position of the ethanone and the 6th position of the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-(6-bromopyridin-2-yl)ethanone” are not fully detailed in the available sources. It is known to be a yellow solid , but other properties such as density, boiling point, and melting point are not specified .科学的研究の応用
Brominated Flame Retardants
A critical review summarizes the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. It highlights the increasing application of NBFRs and calls for more research on their occurrence, environmental fate, and toxicity. This review reports on the need for optimized analytical methods to include all NBFRs and further research on indoor environments, emission sources, and potential leaching. High concentrations of specific NBFRs, including 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and decabromodiphenyl ethane (DBDPE), are often reported, raising concerns about their environmental impact (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Toxicology of Brominated Compounds
The review on 2,4,6-Tribromophenol, a widely produced brominated phenol, covers its concentrations in the environment, toxicokinetics, and toxicodynamics. It points out the ubiquity of 2,4,6-tribromophenol in the environment due to its multiple sources, including as an intermediate in the synthesis of brominated flame retardants and as a natural product of some aquatic organisms. The need for more research on its environmental impact and health risks is emphasized (Koch & Sures, 2018).
Synthesis of Bromobiphenyl Compounds
A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, is reported. This study addresses the absence of an easily performed synthesis and proposes a practical pilot-scale method, highlighting the relevance of such brominated compounds in pharmaceutical manufacturing (Qiu et al., 2009).
Downstream Processing of Biologically Produced Diols
The review on the recovery and purification of 1,3-propanediol and 2,3-butanediol from fermentation broth discusses the significant cost associated with the separation of these diols in their microbial production. It emphasizes the need for improved methods with regard to yield, purity, and energy consumption, underscoring the industrial and pharmaceutical applications of brominated intermediates in the production of these chemicals (Xiu & Zeng, 2008).
Safety And Hazards
特性
IUPAC Name |
2-bromo-1-(6-bromopyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXDYQVZPQXUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695946 | |
| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(6-bromopyridin-2-yl)ethanone | |
CAS RN |
142978-11-8 | |
| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

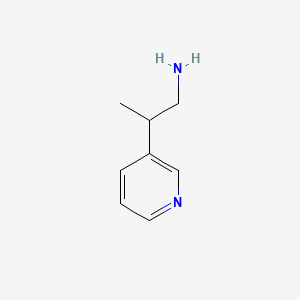
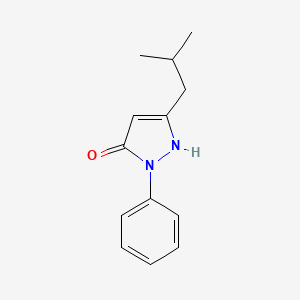
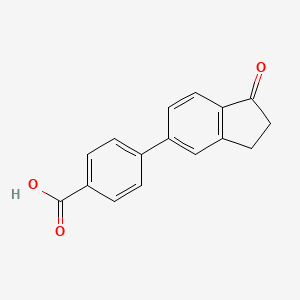
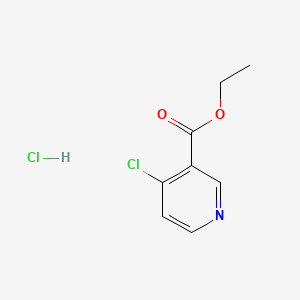
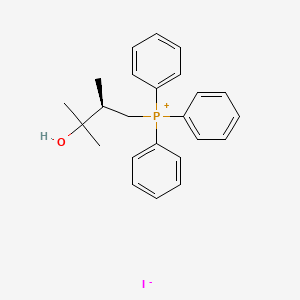
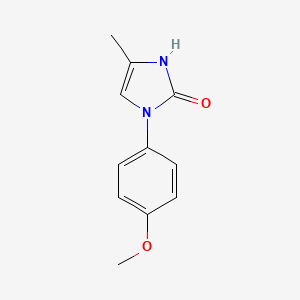
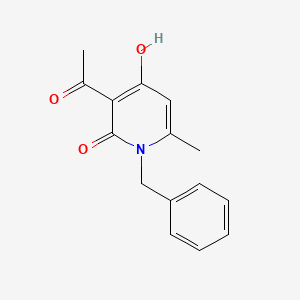
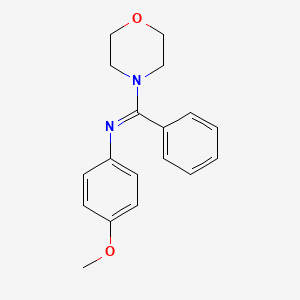
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
